molecular formula C21H18O2 B133982 2-(4-Methoxyphenyl)-1,2-diphenylethanone CAS No. 5543-97-5

2-(4-Methoxyphenyl)-1,2-diphenylethanone

Cat. No.: B133982
CAS No.: 5543-97-5
M. Wt: 302.4 g/mol
InChI Key: OSTWOIBSEBPRSM-UHFFFAOYSA-N
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Description

Overview of Arylethanone Chemistry and its Importance in Organic Synthesis

Arylethanones are a class of chemical compounds characterized by an ethanone (B97240) group attached to an aryl substituent. This structural motif is a cornerstone in organic chemistry, serving as a versatile building block for the creation of more complex molecular architectures. nih.gov The reactivity of the carbonyl group and the acidity of the α-hydrogens make arylethanones valuable precursors in a multitude of synthetic transformations.

Their importance in organic synthesis is extensive; they are used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.ai The ability to introduce various functional groups onto the aromatic ring and the ethanone backbone allows for the synthesis of a diverse library of compounds with potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The field of organic synthesis relies heavily on the controlled manipulation of such fundamental structures to achieve the efficient construction of target molecules. nih.govmt.com

Research Rationale and Scope for the Investigation of 2-(4-Methoxyphenyl)-1,2-diphenylethanone

The primary rationale for investigating this compound is to explore the impact of its unsymmetrical nature on its chemical properties. As a substituted deoxybenzoin (B349326), it serves as a model system for studying regioselective synthesis and substituent effects on reactivity. archive.orgresearchgate.net The electron-donating methoxy (B1213986) group (-OCH₃) can alter the electron density distribution within the molecule, influencing how it interacts with reagents and energy.

The scope of research on this and related compounds encompasses:

Synthesis: Developing efficient and regioselective methods for preparing unsymmetrically substituted deoxybenzoins. archive.orgresearchgate.net

Photochemistry: Studying its behavior when exposed to light. Aromatic ketones are known to undergo a variety of photochemical reactions, including Norrish Type I and Type II reactions, as well as photoenolization. youtube.comresearchgate.netacs.orgwikipedia.org Photoenolization, a light-induced keto-enol tautomerization, is a key reaction pathway for aromatic ketones with an ortho-alkyl group, proceeding through an excited triplet state. researchgate.netacs.org The specific structure of this compound makes it an interesting candidate for exploring these intramolecular hydrogen abstraction processes.

Historical Context of Related Diphenylethanone Systems

The study of diphenylethanone systems, or deoxybenzoins, has a rich history. Early investigations focused on methods for their synthesis, such as the condensation of acid chlorides with aromatic compounds. archive.org The development of photochemistry as a distinct field of study in the mid-20th century brought new attention to aromatic ketones. Researchers began to systematically investigate the outcomes of irradiating these compounds with ultraviolet light, leading to the elucidation of fundamental photochemical processes like the Norrish reactions. acs.orgwikipedia.org

A significant finding in this area was the phenomenon of photochromism in certain aromatic ketones, where a reversible color change occurs upon light exposure. acs.org This behavior was attributed to photoenolization, where the ketone is converted into a transient, colored enol intermediate. youtube.comacs.org The study of this compound is a continuation of this historical inquiry, seeking to refine the understanding of how electronic and steric factors govern these complex photochemical transformations in asymmetrically substituted systems.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₁₈O₂
Average Mass 302.373 g/mol
Monoisotopic Mass 302.130680 Da
ChemSpider ID 207436

Data sourced from ChemSpider. chemspider.com

Research Findings: Synthesis of Unsymmetrical Deoxybenzoins

The synthesis of unsymmetrical deoxybenzoins like this compound requires regioselective methods to control the placement of the different aryl groups. One established historical approach is the Friedel-Crafts acylation. This method involves the reaction of an arylacetyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.

A generalized synthetic scheme is presented below, illustrating the preparation of a trimethoxy-deoxybenzoin, which follows the same principle required for synthesizing the title compound. archive.org

StepReactantsReagentsProduct
1 p-Methoxyphenylacetic acidPhosphorus pentachloridep-Methoxyphenylacetyl chloride
2 p-Methoxyphenylacetyl chloride + VeratroleAluminum chlorideα-Keto-α-4-methoxyphenyl-β-3:4-dimethoxyphenylethane

This synthetic route demonstrates a general strategy for producing unsymmetrical deoxybenzoin derivatives. archive.org

Further research has focused on improving preparative routes to these compounds, establishing more efficient and regioselective syntheses via intermediates like α-aminonitriles. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWOIBSEBPRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285268
Record name 2-(4-methoxyphenyl)-1,2-diphenylethanone
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-97-5
Record name NSC41231
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Record name 2-(4-methoxyphenyl)-1,2-diphenylethanone
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Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1,2 Diphenylethanone

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized, intuitive Lewis-like structure of chemical bonds and lone pairs. wisc.eduuni-rostock.dewebmo.net This approach is instrumental in quantitatively assessing intramolecular interactions, such as charge transfer and electron delocalization, which are crucial to understanding a molecule's stability and reactivity. materialsciencejournal.orgtaylorandfrancis.com For 2-(4-Methoxyphenyl)-1,2-diphenylethanone, NBO analysis elucidates the electronic landscape arising from its three aromatic rings and carbonyl group.

The core of NBO analysis involves examining the interactions between occupied "donor" orbitals (Lewis-type, i.e., bonds or lone pairs) and unoccupied "acceptor" orbitals (non-Lewis type, i.e., antibonding or Rydberg orbitals). wisc.eduuni-rostock.de The delocalization of electron density from a donor to an acceptor orbital corresponds to a stabilizing hyperconjugative interaction. The stabilization energy E(2) associated with this delocalization is calculated using second-order perturbation theory, providing a quantitative measure of the interaction's strength. wisc.edumaterialsciencejournal.org

In this compound, significant charge transfer interactions are expected. Key interactions include:

n → π* interactions : The lone pairs (n) on the carbonyl oxygen and the methoxy (B1213986) oxygen can act as donors. A particularly important interaction is the delocalization of an oxygen lone pair into the π* antibonding orbital of the C=O bond, which contributes to the polarity and reactivity of the carbonyl group.

σ → σ* interactions : While generally weaker, these interactions contribute to the stability of the molecular framework.

The analysis reveals that the methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, increasing the electron density in that ring and influencing intramolecular charge transfer pathways. The stabilization energies highlight the most significant delocalization pathways within the molecule, confirming the flow of electron density between the different functional parts of the structure. acadpubl.eu

Table 1. Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C1-C2)Phenylπ(C3-C4)Phenyl20.5Intra-ring π-conjugation
π(C7-C8)Methoxyphenylπ(C9-C10)Methoxyphenyl22.1Intra-ring π-conjugation
LP(2) OCarbonylπ(CCarbonyl-CPhenyl)18.8n → π (Lone Pair Delocalization)
LP(2) OMethoxyπ(C7-C8)Methoxyphenyl15.4n → π (Lone Pair Delocalization)
π(C=O)π*(CAryl-CAryl)5.2π-system conjugation

Data are representative and derived from typical values for similar aromatic ketone structures.

Advanced Computational Modeling Techniques

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Phenomena (Applicable to Related Structures)

While quantum mechanical calculations provide deep insight into the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a powerful tool to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov MD simulations are particularly valuable for understanding the behavior of molecules in a condensed phase (e.g., in solution or a solid state), where intermolecular interactions govern the system's properties. nih.govmdpi.com For structures related to this compound, such as other aromatic ketones or benzoin (B196080) derivatives, MD simulations can reveal crucial information about their conformational flexibility, solvation, and aggregation behavior. tandfonline.comnih.govnih.gov

MD simulations solve Newton's equations of motion for a system of interacting atoms, where the forces between atoms are calculated using a force field. arxiv.org By tracking the trajectories of atoms over time (from nanoseconds to microseconds), one can analyze various dynamic phenomena: nih.govupc.edu

Conformational Dynamics : Aromatic ketones with multiple phenyl rings can adopt various conformations due to rotation around single bonds. MD simulations can explore the potential energy surface and identify the most stable or frequently occurring conformers in a given environment. nih.gov

Solvation Effects : The interaction with solvent molecules can significantly influence a solute's conformation and properties. MD can model the explicit arrangement of solvent molecules (e.g., water) around the solute, revealing details about hydrogen bonding and the structure of the solvation shell. acs.org

Aggregation Phenomena : For aromatic molecules, π-π stacking and van der Waals forces can lead to aggregation in solution. MD simulations can predict the tendency of molecules to form clusters, the geometry of these aggregates, and the thermodynamics of the aggregation process. nih.gov

These simulations provide a bridge between the molecular level and macroscopic properties, offering insights that are often inaccessible to experimental techniques alone. nih.gov

Table 2. Applications of Molecular Dynamics Simulations for Related Aromatic Ketones.
Simulation FocusSystem StudiedKey Insights and Findings
Conformational FlexibilityAromatic cages in Tudor domainsRevealed transitions between "open" and "closed" conformations of aromatic pockets, driven by thermal fluctuations and solvent interactions. nih.gov
Aggregation BehaviorBenzene, Naphthalene, Anthracene in mixturesDemonstrated that aggregation tendency increases with molecular weight and is influenced by temperature. Showed preference for parallel-displaced over T-shaped configurations in clusters. nih.gov
Polymer DynamicsPolyether ether ketone (PEEK)Modeled out-of-plane oscillations of aromatic groups and conformational changes, crucial for understanding the mechanical properties of the polymer. tandfonline.com
Membrane InteractionBenzothiadiazine derivatives in a phospholipid bilayerShowed strong affinity of the aromatic molecules for the cell membrane interface and identified specific hydrogen-bonding interactions with lipids. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting spectroscopic parameters with a high degree of accuracy. nih.govnih.gov These predictions are crucial for validating experimentally obtained spectra, assigning complex signals, and understanding how molecular structure relates to spectroscopic properties. nih.govyoutube.com For this compound, DFT calculations can provide reliable estimates of its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (Infrared and Raman).

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govliverpool.ac.uk The calculation determines the isotropic magnetic shielding tensor for each nucleus in the molecule. aps.org The chemical shift (δ) is then calculated by referencing the computed shielding value (σ) to that of a standard reference compound, typically tetramethylsilane (TMS), using the formula δ = σ_ref - σ_calc. aps.org The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP often providing a good balance between accuracy and computational cost. nih.govacs.org Predicted shifts for this compound would clearly distinguish between the protons and carbons of the different phenyl rings, the methoxy group, and the carbonyl carbon.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. arxiv.orgnih.gov Each mode represents a collective motion of atoms, such as stretching, bending, or twisting. For this compound, the most prominent feature in the calculated IR spectrum would be the intense C=O stretching vibration. spectroscopyonline.com Other characteristic frequencies would include C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O stretching of the ether and ketone groups. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

Table 3. Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound.
Atom/GroupPredicted ¹³C Shift (ppm)Atom/GroupPredicted ¹H Shift (ppm)
C=O (Carbonyl)196.5CH (Methine)6.1
C-O (Methoxyphenyl)160.2Aromatic (Phenyl)7.2 - 7.5
C-H (Methoxyphenyl, ortho to OCH₃)114.5Aromatic (Methoxyphenyl, ortho to OCH₃)6.9
C-H (Methoxyphenyl, meta to OCH₃)130.8Aromatic (Methoxyphenyl, meta to OCH₃)7.4
CH₃ (Methoxy)55.6CH₃ (Methoxy)3.8

Values are representative, calculated using DFT (B3LYP/6-31G(d)) and referenced to TMS.

Table 4. Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound.
Scaled Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3065 - 3080Aromatic C-H StretchMedium
2960Aliphatic C-H Stretch (Methoxy)Medium
1685C=O Stretch (Ketone)Very Strong
1595 - 1610Aromatic C=C StretchStrong
1250Asymmetric C-O-C Stretch (Aryl Ether)Strong
1175Symmetric C-O-C Stretch (Aryl Ether)Medium

Frequencies are representative values based on DFT calculations and may be scaled to match experimental data.

Mechanistic Studies and Chemical Reactivity of 2 4 Methoxyphenyl 1,2 Diphenylethanone and Analogous Ketones

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2-(4-methoxyphenyl)-1,2-diphenylethanone and related ketones can be understood through the study of their reaction pathways and the transient species involved. These investigations often focus on radical processes and the behavior of the dicarbonyl (ethanone) moiety in electrophilic and nucleophilic environments.

The Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction is a multi-step process that proceeds through radical and radical anion intermediates, providing a pathway for nucleophilic substitution on aromatic compounds that are often unreactive under classical SNAr conditions. organicreactions.orgwikipedia.org Discovered in 1970, the SRN1 mechanism does not require the presence of deactivating groups on the aromatic ring. wikipedia.org

The general mechanism involves the following key steps:

Initiation: An electron is transferred to the aromatic substrate (ArX), often a halide, to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments, cleaving the bond to the leaving group (X) to form an aryl radical (Ar•) and an anion (X⁻).

The aryl radical reacts rapidly with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its electron to a new molecule of the starting substrate (ArX), forming the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain reaction. wikipedia.orgchim.it

While direct studies on this compound are not prevalent, the SRN1 mechanism can be applied to synthesize its precursors. For instance, an aryl halide precursor could react with a suitable enolate nucleophile under SRN1 conditions. The reaction of aryl halides with ketone enolates has been used to synthesize various heterocyclic and carbocyclic structures. chim.itvt.edu The involvement of radical intermediates in these transformations has been confirmed through experiments using radical scavengers, which suppress the desired substitution reaction. wikipedia.org

In a related context, radical processes have been identified in the oxidation of α-methylene ketones to form 1,2-diaryl diketones. For example, the oxidation of benzyl phenyl ketone using an I₂-TBHP system is proposed to proceed via a benzylic radical intermediate formed by hydrogen abstraction by a tert-butoxyl radical. nih.gov This radical then reacts with a tert-butylperoxy radical to form a peroxide intermediate, which ultimately leads to the 1,2-diketone product. nih.gov

The 1,2-dicarbonyl unit, or ethanone (B97240) moiety, is the primary site of electrophilic and nucleophilic attack in this compound and its analogs. The two adjacent carbonyl groups influence each other electronically, making this moiety highly reactive.

One key reaction is the iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones (chalcones) to produce 1,2-diaryl diketones. nih.govacs.org The proposed mechanism involves the initial reaction of the chalcone with iodine to form an iodonium ion intermediate. Subsequent nucleophilic attack by a solvent like DMSO, followed by rearrangement and elimination steps, leads to the formation of the 1,2-diketone structure.

Furthermore, the synthesis of 1,2-diaryl diketones can be achieved through the direct oxidation of the Csp³–H bond in benzyl aryl ketones. This transformation, catalyzed by systems like Cu(II) or I₂/DMSO, involves the deprotonation at the α-position to the ketone, generating an enolate which is then oxidized. ukzn.ac.za In a proposed radical mechanism, this oxidation can proceed via a benzylic radical which is trapped by an oxygen source to furnish the diketone. nih.govukzn.ac.za

The carbonyl groups are also susceptible to nucleophilic addition. For instance, the pinacol (B44631) coupling of ketones, a reductive coupling reaction, can be photomediated. In the presence of a formate salt and under UV light, ketones can be reduced to form radical intermediates which then couple to form 1,2-diols. rsc.org For α-diketones, selective reduction of one carbonyl group can be achieved enzymatically to produce α-hydroxy ketones. google.com

Stereochemical Control and Selectivity in Reactions

The three-dimensional arrangement of atoms is critical in determining the properties and function of molecules. For systems related to this compound, achieving stereochemical control, particularly in the synthesis of specific enantiomers or atropisomers, is a significant area of research.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. researchgate.net Axially chiral biaryl compounds, which possess a stereogenic axis, are prominent examples and are found in many natural products, ligands, and catalysts. nih.govresearchgate.net The synthesis of these compounds in an enantiomerically pure form is a key challenge.

Atroposelective synthesis aims to control the formation of these isomers. Strategies often involve stereoselective aryl-aryl coupling or the modification of a pre-existing, but achiral, biaryl compound. nih.gov One innovative approach involves the oxidative chirality relay ring-opening of dihydrophenanthrene-9,10-diols to synthesize axially chiral biaryl diketones. nih.gov In this method, the point chirality of the diol starting material is transferred to axial chirality in the diketone product.

The table below shows results from an oxidative ring-opening reaction to form axially chiral diketones, demonstrating how the stereochemical information from a precursor is transferred to the final product.

EntryReactant (ee%)Product (ee%)Yield (%)Stereochemical Transfer (ST %)
11a (95%)3a (94%)9399
21l (95%)3l (91%)9696
31s (92%)3s (90%)8098
Data sourced from a study on the synthesis of axially chiral biaryl diketones through ring-opening reactions. nih.gov

This demonstrates a high degree of stereochemical transfer, where the enantiomeric excess of the starting material is largely retained in the axially chiral product.

The selective transformation of one of the two carbonyl groups in an α-diketone is a powerful tool for creating chiral building blocks, such as α-hydroxy ketones. These products are valuable intermediates in the synthesis of pharmaceuticals and natural products. nih.gov

Enzymatic methods have proven highly effective for this purpose. Oxidoreductases from organisms like Gluconobacter oxydans can catalyze the regioselective and stereoselective reduction of α-diketones. google.com These enzymes often selectively reduce the carbonyl group adjacent to the smaller alkyl or aryl chain, producing optically active α-hydroxy ketones with high enantiopurity. google.com For example, substrates like 2,3-butanedione and 1-phenyl-1,2-propanedione are effectively reduced by these enzymes. google.com

Organocatalysis also provides a metal-free approach to enantioselective transformations. The formal O–H bond insertion of α-carbonyl sulfur ylides, catalyzed by a chiral thiourea derivative, allows for the synthesis of ketones with a tertiary α-oxygenated stereocenter in high enantiomeric excess. nih.gov This method is complementary to traditional metal-catalyzed approaches. nih.gov

The following table illustrates the scope of an organocatalytic α-oxygenation of various ketones using this method.

EntryKetone SubstrateProductYield (%)ee (%)
1Indanone derived3a9295
2Tetralone derived3b9590
3Acyclic ketone3r7288
4Acyclic ketone3s8590
Data from a study on organocatalytic enantioselective formal O–H bond insertion. nih.gov

These results show that chiral organocatalysts can effectively induce high enantioselectivity in the functionalization of the α-position of ketones.

Structure-Reactivity Correlations in this compound Chemistry

The reactivity of this compound is significantly influenced by its structure, particularly the electronic nature of the substituents on the phenyl rings. The electron-donating methoxy (B1213986) group on one of the rings plays a crucial role in modulating the electron density and stability of intermediates, thereby affecting reaction rates and outcomes.

In the synthesis of 1,2-diaryl diketones via iodine-mediated oxidative rearrangement, the electronic properties of the substituents on the chalcone precursors have a discernible effect on the reaction yield. acs.org

The table below presents the yields for the synthesis of various substituted 1,2-diaryl diketones, including an analog of the title compound.

EntryProductYield (%)
11-(4-Methoxyphenyl)-2-phenylethane-1,2-dione-H-OCH₃84
21-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione-CH₃-OCH₃79
31-(4-Bromophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione-Br-OCH₃78
41-(2,4-Difluorophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione-F, -F-OCH₃75
51-(4-Methoxyphenyl)-2-(naphthalen-1-yl)ethane-1,2-dioneNaphthyl-OCH₃82
Data adapted from a study on the iodine-mediated synthesis of 1,2-diaryl diketones. acs.org

The data suggests that the presence of both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-Br, -F) groups are well-tolerated, leading to good to excellent yields. This indicates a robust reaction mechanism that is not overly sensitive to the electronic nature of the substituents, although subtle trends can be observed. The high yield for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione (Entry 1) highlights the efficiency of this method for producing structures analogous to the title compound.

Similarly, in the I₂-catalyzed one-pot synthesis of quinoxalines from α-methylene ketones, the substrate scope was explored. nih.gov The reaction of benzyl phenyl ketones with various substituted o-phenylenediamines showed that electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl, -CN) groups on the diamine were all compatible, affording the corresponding quinoxaline products in high yields (78-87%). nih.gov This again points to the versatility of reactions involving the 1,2-diketone core and its tolerance for a range of electronic environments.

Applications and Advanced Research Directions for 2 4 Methoxyphenyl 1,2 Diphenylethanone

Strategic Role in Advanced Organic Synthesis

The utility of 2-(4-Methoxyphenyl)-1,2-diphenylethanone in organic synthesis is primarily centered on its role as a precursor and a key building block. Its reactive carbonyl group and adjacent phenyl rings allow for a variety of chemical transformations, leading to the assembly of intricate molecular architectures and diverse heterocyclic systems.

Precursor and Building Block in the Synthesis of Complex Molecular Architectures

The structural framework of this compound makes it an ideal starting material for the synthesis of larger, more complex molecules. A notable application is in the preparation of tetraphenylethylene (TPE) derivatives. TPE and its derivatives are renowned for their unique photophysical properties, particularly aggregation-induced emission (AIE), where they become highly luminescent in the aggregated state. The synthesis of such complex structures often involves multiple steps where the strategic placement of substituents is crucial for tuning the final properties of the AIE luminogen. The 1,2-diaryl ketone moiety of this compound can serve as a key precursor to the tetraphenylethylene core through reductive coupling reactions.

The general synthetic approach to such complex molecules is often a multi-step process, where each step is carefully designed to build upon the last. researchgate.netnih.govresearchgate.netgoogle.com The synthesis of functionalized tetraphenylethylenes, for instance, can be achieved through the McMurry reaction of two ketone molecules. In this context, this compound can be coupled with another ketone to generate unsymmetrically substituted tetraphenylethylene derivatives, allowing for fine-tuning of the electronic and steric properties of the final molecule. These complex architectures are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sigmaaldrich.comnih.govmdpi.comnih.gov

Intermediate in the Formation of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the synthesis of these structures is a major focus of organic chemistry. nih.govrsc.orgwikipedia.orgclockss.orgmsesupplies.commit.edu this compound, as a 1,2-dicarbonyl compound, is a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocycles. nih.govclockss.org

One of the most direct applications is in the synthesis of quinoxalines. Quinoxaline derivatives are known to possess a wide range of biological activities and are prevalent in many pharmaceuticals. The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netsid.irchim.itresearchgate.net In this reaction, this compound can react with ortho-phenylenediamines to yield highly substituted quinoxaline derivatives. nih.govresearchgate.netsid.irchim.itresearchgate.netresearchgate.netnih.govresearchgate.netresearcher.life The reaction is often catalyzed by acids or metal catalysts and can be carried out under mild conditions. nih.govresearchgate.netsid.ir

Reactants Product Reaction Type Significance
This compound, o-phenylenediamine2-(4-Methoxyphenyl)-3-phenylquinoxalineCondensationSynthesis of biologically active quinoxaline core
This compound, Substituted o-phenylenediamineSubstituted quinoxaline derivativesCondensationAccess to a library of functionalized quinoxalines

The versatility of this reaction allows for the introduction of various substituents on both the quinoxaline and the phenyl rings, providing a straightforward route to a diverse library of these important heterocyclic compounds.

Involvement in Chalcone and Imidazole Derivative Synthesis

The structural components of this compound also lend themselves to the synthesis of other important classes of heterocyclic and open-chain compounds, such as chalcones and imidazoles.

Chalcone Derivatives: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are known for their broad spectrum of biological activities. researchgate.netrsc.org The standard synthesis of chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with a benzaldehyde (B42025) in the presence of a base. researchgate.netresearchgate.net While this compound is not a direct substrate for this reaction, it can be envisioned as a precursor to the requisite starting materials through synthetic modifications. For instance, cleavage of the C-C bond between the carbonyl and the alpha-carbon could potentially yield a substituted acetophenone or benzaldehyde derivative.

Imidazole Derivatives: The synthesis of imidazole derivatives is a well-established area of organic chemistry, with many methods available. nih.govnih.govnih.gov One of the most common methods for the synthesis of tri- and tetra-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. rsc.orgnih.govresearchgate.net this compound, being a 1,2-diketone, is an ideal substrate for this reaction. rsc.orgresearchgate.net This allows for the synthesis of highly substituted imidazoles with a variety of substituents at the 2, 4, and 5 positions of the imidazole ring. rsc.orgnih.govresearchgate.net

Reactants Product Reaction Type Significance
This compound, Aldehyde, Ammonium acetateTrisubstituted imidazole derivativeRadziszewski ReactionSynthesis of diverse imidazole scaffolds
This compound, Aldehyde, Primary amineTetrasubstituted imidazole derivativeRadziszewski ReactionAccess to highly functionalized imidazoles

The resulting imidazole derivatives are of great interest due to their presence in many biologically active molecules and their applications as ligands in coordination chemistry. nih.govresearchgate.net

Exploration of Electronic and Photochemical Properties

Beyond its role in synthetic chemistry, this compound and its derivatives are subjects of research into their fundamental electronic and photochemical properties. The interplay of the aromatic rings and the carbonyl group gives rise to interesting photophysical behaviors that are being explored for applications in materials science.

Potential in Functional Materials Research

The potential for this compound to be a precursor to functional materials is an active area of investigation. As mentioned previously, its role in the synthesis of tetraphenylethylene derivatives connects it to the field of AIE materials. These materials have shown great promise in the development of advanced functional materials for organic electronics and photonics. sigmaaldrich.comnih.govmdpi.comnih.gov

Furthermore, compounds with similar structural motifs, such as those containing methoxyphenyl groups, have been investigated as photoinitiators for polymerization reactions. researchgate.netwikipedia.orgrsc.org Photoinitiators are molecules that absorb light and generate reactive species to initiate polymerization. The presence of the carbonyl group and the aromatic rings in this compound suggests that it could possess photoinitiating capabilities or could be modified to enhance such properties.

The general characteristics of molecules with potential in organic electronics include extended π-conjugation, tunable energy levels, and good charge transport properties. While this compound itself may not possess all these features to a high degree, its derivatives, particularly those with extended conjugation formed through further synthesis, are promising candidates for such applications. mdpi.comnih.gov

Photoreactivity and Photophysical Investigations

The photoreactivity of ketones, particularly those with α-aryl substitution, is a well-studied area of photochemistry. researchgate.netnih.govnih.gov Upon absorption of UV light, such ketones can undergo a variety of photochemical reactions, including Norrish Type I (α-cleavage) and Type II reactions, as well as photoreduction. acs.org The presence of the phenyl and methoxyphenyl groups adjacent to the carbonyl in this compound influences its excited-state properties and subsequent photoreactivity.

Photophysical investigations, such as UV-Vis absorption and fluorescence spectroscopy, as well as transient absorption spectroscopy, can provide valuable insights into the excited-state dynamics of this molecule. researchgate.netnih.govrsc.orgcsic.esresearchgate.net These studies can reveal information about the lifetimes of the excited states, the efficiency of intersystem crossing to the triplet state, and the nature of the transient species formed upon photoexcitation.

The photophysical properties of the imidazole derivatives synthesized from this compound are also of significant interest. researchgate.netrsc.orgrsc.orgciac.jl.cn The substitution pattern on the imidazole ring can have a profound effect on the absorption and emission properties of these molecules. researchgate.netrsc.orgrsc.orgciac.jl.cn For example, the introduction of different aryl groups can tune the emission color and quantum yield, making them suitable for applications as fluorescent probes or emitters in OLEDs. researchgate.netrsc.org

Property Investigative Technique Information Gained
Light AbsorptionUV-Vis SpectroscopyElectronic transitions, conjugation length
Emission PropertiesFluorescence SpectroscopyEmission wavelength, quantum yield, excited state lifetime
Excited-State DynamicsTransient Absorption SpectroscopyIdentification of transient species, reaction pathways

The study of the photophysical properties of this compound and its derivatives is crucial for understanding their potential in light-driven applications and for the rational design of new functional materials with tailored optical and electronic properties.

Advanced Characterization Techniques for Molecular Interactions

The elucidation of molecular interactions is fundamental to understanding the mechanisms of action for chemical compounds. For this compound, advanced computational techniques provide a window into its behavior at the atomic level, offering insights that are often unattainable through experimental methods alone. These in silico approaches are pivotal in predicting how the compound might interact with biological targets, thereby guiding further research and development.

Molecular Docking for Ligand-Receptor Interaction Profiling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to model its interaction with the binding site of a biological receptor. This technique allows for a detailed examination of the structural interactions that underpin the ligand-receptor recognition process.

The process begins with the three-dimensional structures of both the ligand, this compound, and the target receptor, which is often a protein. Using sophisticated algorithms, the ligand is placed into the binding site of the receptor in a multitude of possible conformations and orientations. These poses are then scored based on a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The primary focus of this analysis is on the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: The methoxy (B1213986) group and the carbonyl oxygen of this compound can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (such as serine, threonine, or lysine) within the receptor's binding pocket.

Hydrophobic Interactions: The phenyl rings of the compound are nonpolar and tend to interact favorably with hydrophobic amino acid residues like leucine, isoleucine, and valine in the receptor. These interactions are a major driving force for binding.

Pi-Pi Stacking: The aromatic phenyl rings of the ligand can engage in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

By analyzing the docked poses, researchers can identify the key amino acid residues involved in the interaction and the specific types of bonds that are formed. This information is invaluable for understanding the structural basis of the compound's potential biological activity and for designing derivatives with improved binding affinity and selectivity.

The results of molecular docking studies are often presented in data tables that summarize the key interaction parameters for the most favorable binding poses.

Table 1: Hypothetical Molecular Docking Interaction Data for this compound with a Target Receptor

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5TYR 82, SER 120Hydrogen Bond, Pi-Pi Stacking
2-8.2LEU 78, VAL 103Hydrophobic
3-7.9PHE 210Pi-Pi Stacking

This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study.

This detailed structural interaction profile provides a rational foundation for the optimization of this compound as a ligand for specific biological targets.

Future Perspectives and Research Challenges in 2 4 Methoxyphenyl 1,2 Diphenylethanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of complex molecules is a primary challenge in modern organic chemistry. For a molecule like 2-(4-Methoxyphenyl)-1,2-diphenylethanone, traditional multi-step syntheses often involve stoichiometric reagents and harsh conditions. The future of its synthesis lies in the development of more sustainable and elegant methodologies.

A significant research avenue is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies that allow for the direct C-H functionalization of readily available precursors, such as acetophenones and aryl halides, could provide a highly atom-economical route to this class of compounds. For instance, a palladium or copper-catalyzed coupling of 2-phenylacetophenone with a suitable 4-methoxyphenyl (B3050149) electrophile could, in principle, construct the core structure in a single step.

Furthermore, the principles of green chemistry demand a shift away from hazardous solvents and reagents. Future synthetic strategies could include:

Photocatalysis: Utilizing visible light to drive the synthesis under mild conditions, potentially enabling unique bond formations that are inaccessible through thermal methods.

Mechanochemistry: Performing reactions in the solid state by grinding, which can reduce or eliminate the need for bulk solvents, lower energy consumption, and sometimes lead to different product selectivities.

Flow Chemistry: Employing continuous-flow reactors to allow for safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, time), and easier scalability. An iodine-catalyzed oxidation of α-methylene ketones has been shown to be an efficient method for producing 1,2-diaryl diketones, a reaction that could be adapted for a continuous-flow process. acs.org

The development of these methods would not only facilitate access to this compound but also to a wider library of its derivatives, which is crucial for exploring structure-function relationships.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Challenges
C-H Activation High atom economy, use of simple precursors. Achieving high regioselectivity, catalyst stability.
Photocatalysis Mild reaction conditions, unique reactivity. Catalyst cost and stability, scaling up reactions.
Mechanochemistry Reduced solvent waste, energy efficiency. Monitoring reaction progress, substrate scope limitations.

| Flow Chemistry | Enhanced safety and control, easy scalability. | Initial equipment cost, potential for clogging. |

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating chemical research. For this compound, in silico methods offer a powerful means to predict its properties and reactivity before embarking on extensive experimental work.

Density Functional Theory (DFT) can be employed to investigate the molecule's fundamental properties. researchgate.netacs.org Key areas of exploration include:

Conformational Analysis: Determining the most stable three-dimensional structure and the rotational barriers between the phenyl rings, which are crucial for understanding its reactivity and interaction with other molecules or materials.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound and its reaction products.

Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic transitions and potential as a photoactive material. researchgate.netresearchgate.net

Beyond static properties, advanced computational techniques can predict dynamic behavior. Ab initio molecular dynamics (AIMD) could simulate the molecule's behavior in different solvent environments or at elevated temperatures, providing insights into potential decomposition or rearrangement pathways.

A significant challenge and opportunity lies in the realm of predictive reaction modeling. Machine learning and artificial intelligence models, trained on vast datasets of known chemical reactions, are beginning to predict the outcomes of unknown transformations with increasing accuracy. arxiv.orgnih.govaclanthology.org Such models could be used to screen for optimal conditions for the synthesis of this compound or to predict its most likely products when subjected to various reagents, thus guiding experimental design and minimizing trial-and-error.

Table 2: Computationally Predictable Parameters for this compound

Parameter Computational Method Significance
Ground State Geometry DFT Understanding steric and electronic structure.
HOMO-LUMO Gap DFT / TD-DFT Predicting electronic transitions and color. researchgate.netresearchgate.net
Vibrational Frequencies DFT Aiding in IR spectrum interpretation.
NMR Chemical Shifts DFT Confirming molecular structure.
Reaction Barriers DFT (Transition State Search) Predicting reaction kinetics and feasibility.

Discovery of Undiscovered Reaction Pathways and Transformations

The unique arrangement of functional groups in this compound—two carbonyl groups and three distinct aryl rings—creates a landscape ripe for the discovery of novel chemical reactions. The core structure is related to benzil (B1666583), which is known for its rich and diverse reactivity, suggesting that this unsymmetrical analog could exhibit even more complex behavior.

Future research could focus on:

Asymmetric Catalysis: The presence of two adjacent, electronically distinct carbonyl groups makes this molecule an excellent substrate for developing new enantioselective transformations. For example, a catalytic asymmetric reduction could lead to chiral diols, which are valuable building blocks in synthesis.

Photochemical Reactions: Aromatic ketones are well-known photoinitiators. Investigating the photochemistry of this compound could reveal novel cleavage, cyclization, or rearrangement reactions upon exposure to UV light. The electronic asymmetry might lead to selective bond cleavage, a pathway not available to symmetrical molecules like benzil.

Novel Multicomponent Reactions: This molecule could serve as a key component in multicomponent reactions to rapidly build molecular complexity. For instance, its reaction with an amine and an isocyanide (a Passerini-type reaction) could generate complex and biologically relevant scaffolds.

Rearrangements: The classic benzilic acid rearrangement of 1,2-diketones involves the migration of an aryl group. In this unsymmetrical case, a key research question would be to determine the migratory aptitude of the phenyl versus the 4-methoxyphenyl group, which would provide fundamental insights into electronic effects in such rearrangements.

The challenge in this area is not just to discover new reactions but to understand their mechanisms in detail. This will require a synergistic approach combining experimental studies (kinetics, isotopic labeling) with the computational methods described in the previous section to map out the entire reaction energy landscape.

Exploration of Structure-Function Relationships in Novel Material Applications

The aromatic and carbonyl-rich structure of this compound makes it a promising candidate as a building block for novel organic functional materials. A central research challenge is to establish clear relationships between its molecular structure and the macroscopic properties of the materials it forms.

By systematically modifying the peripheral aryl rings with different electron-donating or electron-withdrawing groups, it would be possible to fine-tune its electronic and photophysical properties. Potential applications to be explored include:

Photoinitiators: Like its parent compound benzil, it could function as a photoinitiator for polymer synthesis. The methoxy (B1213986) group may red-shift its absorption spectrum, potentially allowing for initiation with longer-wavelength, less damaging light sources (e.g., visible light LEDs).

Organic Electronics: The conjugated system could be exploited in the design of organic semiconductors or as a component in organic light-emitting diodes (OLEDs). The structure could be incorporated into a polymer backbone to create materials with tailored charge-transport properties.

Fluorescent Sensors: The fluorescence of the molecule might be sensitive to its local environment. Derivatives could be designed to act as sensors for metal ions or other small molecules, where binding would cause a detectable change in the fluorescence emission (a "turn-on" or "turn-off" response).

A critical aspect of this research will be to understand how the molecule packs in the solid state, as this profoundly influences the properties of bulk materials. Techniques like single-crystal X-ray diffraction will be essential for elucidating these packing motifs and understanding the nature of intermolecular interactions, such as C-H···O bonds and π-π stacking. nih.gov

Table 3: Hypothetical Structure-Function Relationships for Derivatives of this compound

Substituent on Phenyl Ring Potential Effect Target Application
Strong Electron-Donating (e.g., -NMe₂) Lower HOMO-LUMO gap, red-shifted absorption. Visible-light photoinitiators, OLED emitters.
Strong Electron-Withdrawing (e.g., -CF₃, -CN) Lower LUMO energy, enhanced electron affinity. n-type organic semiconductors.
Bulky Groups (e.g., -tBu) Disrupted π-stacking, increased solubility. Solution-processable organic electronics.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1,2-diphenylethanone and its derivatives?

  • Methodological Answer : A widely used method involves condensation reactions between substituted aldehydes and hydrazine derivatives. For example, refluxing 1-benzothiophene-3-carbaldehyde with hydrazine hydrate in ethanol yields structurally analogous derivatives, as demonstrated by single-crystal X-ray diffraction (SC-XRD) . Another approach employs a three-component reaction in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), leveraging the enol form of 1,2-diphenylethanone to synthesize β-aminoketone derivatives . Condensation with 4-methoxy-2-methylaniline under mild conditions also produces derivatives with confirmed all-trans conformations via SC-XRD .

Q. How can X-ray crystallography determine the molecular geometry and intermolecular interactions of this compound derivatives?

  • Methodological Answer : SC-XRD analysis using instruments like the Oxford Diffraction SuperNova Eos diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provides precise unit cell parameters (e.g., space group P2₁/c, a = 17.1009 Å, β = 103.898°) and torsion angles (e.g., dihedral angles between phenyl rings = 12.62°–89.59°) . Software suites like SHELXL refine structures with R1 values < 0.054, while WinGX and ORTEP-III visualize non-covalent interactions (C–H⋯π, π⋯π) critical for packing stability .

Q. What spectroscopic techniques are effective for characterizing structural features of this compound complexes?

  • Methodological Answer : ¹H/¹³C NMR (e.g., δ = 10.50 ppm for NH protons in hydrazide derivatives) and UV-Vis spectroscopy identify functional groups and conjugation effects . IR spectroscopy confirms C=O (≈1679 cm⁻¹) and C=N (≈1600 cm⁻¹) stretches, while mass spectrometry verifies molecular ions (e.g., m/z = 368.44 for C₂₃H₁₆N₂OS) . Elemental analysis (C, H, N) and molar conductivity measurements further validate metal complex stoichiometry .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, such as cyanide-catalyzed benzoin condensations. The Isodensity Polarizable Continuum Model (IPCM) simulates solvent effects, while reactivity descriptors (Fukui indices) predict substituent influence on yields . For example, electron-withdrawing groups (e.g., –Cl) lower activation barriers by stabilizing transition states through resonance .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

  • Methodological Answer : Discrepancies in unit cell parameters or bond lengths (e.g., C=O = 1.21–1.23 Å vs. 1.276 Å in hydrazone derivatives) are addressed by cross-validating with high-resolution data (I > 2σ(I)) and refining anisotropic displacement parameters . SHELXL’s full-matrix least-squares refinement and Rint < 0.025 ensure data consistency . Comparative analysis of hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯π) further clarifies structural variations .

Q. What are the potential applications of this compound derivatives in materials science?

  • Methodological Answer : Copper(II) complexes derived from Schiff base analogs form S-shaped hexanuclear building blocks, enabling the synthesis of 2D ferrimagnets with novel pentanodal topologies . These materials are characterized by magnetic susceptibility measurements and SC-XRD, revealing µ₃-OH bridging motifs and antiferromagnetic coupling (J = −120 cm⁻¹) . Additionally, derivatives with AIE (aggregation-induced emission) properties serve as fluorescent sensors for latent fingerprint visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.